4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile
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Overview
Description
4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with various nucleophiles. For instance, the reaction of 2-chloropyridine-3-carbonitrile with hydrazines can yield pyrazolo[3,4-b]pyridines . Additionally, treatment with 1,3-binucleophiles such as 3-amino-1,2,4-triazole or 5-amino-1H-tetrazole can produce angular pyrido[3,2-e]triazolo[4,3-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, leading to a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, 1,3-binucleophiles, and various amines. Reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include pyrazolo[3,4-b]pyridines, angular pyrido[3,2-e]triazolo[4,3-a]pyrimidines, and other fused heterocyclic compounds .
Scientific Research Applications
4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.
Biological Studies: The compound and its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a precursor for the synthesis of complex heterocyclic systems, which are of interest in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit certain enzymes and receptors, thereby exerting their biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools .
Properties
CAS No. |
1824100-59-5 |
---|---|
Molecular Formula |
C8H3ClN4 |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
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